molecular formula C3H7ClO2 B3051949 Hydrochloric AC./prop. AC. 1 CAS No. 37262-38-7

Hydrochloric AC./prop. AC. 1

Cat. No.: B3051949
CAS No.: 37262-38-7
M. Wt: 110.54 g/mol
InChI Key: YYFIGOPUHPDIBO-UHFFFAOYSA-N
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Description

Hydrochloric acid/propionic acid 1:1 (v/v) is a mixture of hydrochloric acid and propionic acid in equal volumes. Hydrochloric acid, also known as muriatic acid, is a strong inorganic acid with the chemical formula HCl. It is a colorless liquid with a pungent odor and is highly corrosive. Propionic acid, with the chemical formula C3H6O2, is a naturally occurring carboxylic acid with a slightly pungent odor. This mixture is used in various chemical processes and industrial applications due to the combined properties of both acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrochloric acid is typically produced by the direct combination of hydrogen and chlorine gases. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. Propionic acid can be synthesized through the hydrolysis of propionitrile or by the oxidation of propionaldehyde.

Industrial Production Methods

Hydrochloric acid is commonly produced as a byproduct of the chlorination of organic compounds. It can also be generated by the reaction of sulfuric acid with sodium chloride. Propionic acid is industrially produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Chemical Reactions Analysis

Types of Reactions

Hydrochloric acid/propionic acid 1:1 can undergo various chemical reactions, including:

    Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.

    Reduction: Hydrochloric acid can participate in reduction reactions, such as the reduction of metal oxides to metals.

    Substitution: Both acids can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize propionic acid.

    Reducing Agents: Hydrogen gas or metal hydrides can be used to reduce hydrochloric acid.

    Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions involving hydrochloric acid.

Major Products

    Oxidation: Carbon dioxide and water from the oxidation of propionic acid.

    Reduction: Pure metals from the reduction of metal oxides using hydrochloric acid.

    Substitution: Various halogenated organic compounds from substitution reactions involving hydrochloric acid.

Scientific Research Applications

Hydrochloric acid/propionic acid 1:1 is used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the preparation of biological samples and as a pH adjuster in cell culture media.

    Medicine: Utilized in the synthesis of pharmaceuticals and as a component in diagnostic reagents.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrochloric acid/propionic acid 1:1 involves the dissociation of hydrochloric acid into hydrogen and chloride ions, which can participate in various chemical reactions. Propionic acid can donate protons and participate in acid-base reactions. The combined effects of both acids enhance their reactivity and versatility in chemical processes.

Comparison with Similar Compounds

Hydrochloric acid/propionic acid 1:1 can be compared with other similar compounds such as:

    Hydrochloric acid/acetic acid: This mixture has similar acidic properties but differs in the organic acid component.

    Sulfuric acid/propionic acid: This combination has stronger oxidizing properties due to the presence of sulfuric acid.

    Hydrochloric acid/formic acid: This mixture has a higher reactivity due to the presence of formic acid, which is a stronger acid than propionic acid.

Each of these mixtures has unique properties and applications, making hydrochloric acid/propionic acid 1:1 a versatile and valuable compound in various fields.

Properties

IUPAC Name

propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFIGOPUHPDIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596314
Record name Propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37262-38-7
Record name Propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrochloric AC./prop. AC. 1
Reactant of Route 2
Hydrochloric AC./prop. AC. 1
Reactant of Route 3
Hydrochloric AC./prop. AC. 1
Reactant of Route 4
Hydrochloric AC./prop. AC. 1
Reactant of Route 5
Hydrochloric AC./prop. AC. 1
Reactant of Route 6
Hydrochloric AC./prop. AC. 1

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